molecular formula C8H16N2O2S B11898691 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane

2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B11898691
M. Wt: 204.29 g/mol
InChI Key: VMJXMAZULAUYPI-UHFFFAOYSA-N
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Description

2-(Propylsulfonyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted spirocyclic compounds.

Scientific Research Applications

2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The spirocyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in place of the sulfonyl group.

    6-Amino-2-azaspiro[3.3]heptane: Contains an amino group, making it more reactive in certain chemical reactions.

Uniqueness

2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane is unique due to its sulfonyl group, which imparts specific chemical properties such as increased stability and reactivity towards nucleophiles. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-propylsulfonyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C8H16N2O2S/c1-2-3-13(11,12)10-6-8(7-10)4-9-5-8/h9H,2-7H2,1H3

InChI Key

VMJXMAZULAUYPI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CC2(C1)CNC2

Origin of Product

United States

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